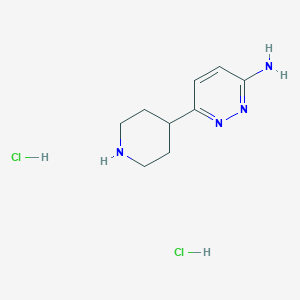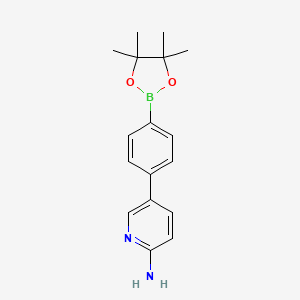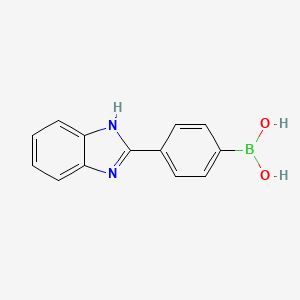
4-(1H-Benzoimidazole-2-yl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Benzoimidazole-2-yl)phenylboronic acid is an organic compound with the molecular formula C19H15BN2O2. It is a derivative of benzimidazole and phenylboronic acid, combining the structural features of both.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzoimidazole-2-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process generally requires a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are usually mild, making it suitable for a variety of functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Benzoimidazole-2-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under basic conditions
Major Products Formed
Oxidation: Phenols and related derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenylboronic acid derivatives
Aplicaciones Científicas De Investigación
4-(1H-Benzoimidazole-2-yl)phenylboronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1H-Benzoimidazole-2-yl)phenylboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds, while the benzimidazole moiety can engage in various interactions with biological targets. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
Benzimidazole: A core structure in many biologically active compounds.
4-Formylphenylboronic acid: Another boronic acid derivative with different functional groups.
Uniqueness
4-(1H-Benzoimidazole-2-yl)phenylboronic acid is unique due to its combination of benzimidazole and boronic acid functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to simpler boronic acids or benzimidazole derivatives .
Propiedades
Fórmula molecular |
C13H11BN2O2 |
|---|---|
Peso molecular |
238.05 g/mol |
Nombre IUPAC |
[4-(1H-benzimidazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H11BN2O2/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8,17-18H,(H,15,16) |
Clave InChI |
GCFIPWIYPDVFRY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)
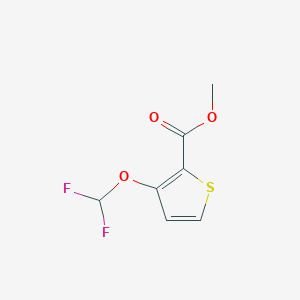
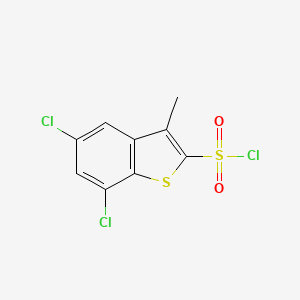
![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)


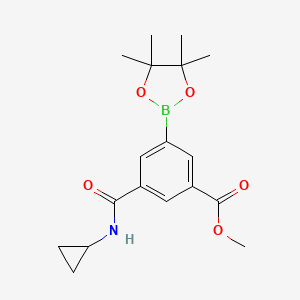
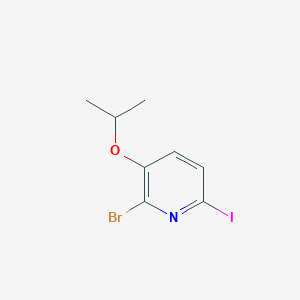

![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
